

Navigating the Chemical Landscape of Pyrazinecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pyrazinecarbonitrile

Cat. No.: B1219330

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Pyrazinecarbonitrile**, a key heterocyclic nitrile intermediate in the pharmaceutical and chemical industries. This document delves into its chemical nomenclature, physical and chemical properties, synthesis methodologies with detailed experimental protocols, and its role in biological signaling pathways. All quantitative data is summarized for comparative analysis, and complex biological and experimental workflows are visualized using diagrams for enhanced clarity.

Chemical Identity and Synonyms of Pyrazinecarbonitrile

Pyrazinecarbonitrile is a versatile building block known by a variety of names in chemical literature and commercial databases. A thorough understanding of its synonyms is crucial for effective literature searches and procurement. The compound is systematically named pyrazine-2-carbonitrile according to IUPAC nomenclature.

Below is a comprehensive table summarizing the various identifiers and synonyms for **Pyrazinecarbonitrile**.

Identifier Type	Identifier/Synonym	Source/Reference
IUPAC Name	pyrazine-2-carbonitrile	[1]
Common Names	Pyrazinecarbonitrile	[1] [2]
2-Cyanopyrazine	[1] [3] [4]	
Cyanopyrazine	[1] [5]	
Pyrazinenitrile	[1] [5]	
Pyrazinonitrile	[1] [2]	
CAS Registry Number	19847-12-2	[1] [2] [5]
EC Number	243-369-5	[1]
PubChem CID	73172	[1]
ChEBI ID	CHEBI:3982	[1]
UNII	74CP756B49	[1]
Other Identifiers	NSC-72371, NSC-166137	[1]
PYRAZINYL CYANIDE	[1]	

Physicochemical Properties

A summary of the key physical and chemical properties of **Pyrazinecarbonitrile** is presented in the table below, compiled from various sources.

Property	Value	Reference
Molecular Formula	C ₅ H ₃ N ₃	[1] [5]
Molecular Weight	105.10 g/mol	[1] [5]
Appearance	Clear colorless to yellow liquid or white/yellowish crystals	[5]
Melting Point	18-20 °C	[5]
Boiling Point	87 °C at 6 mmHg	[5]
Density	1.174 g/cm ³ at 25 °C	[5]
Refractive Index	n _{20/D} 1.534	[5]
Flash Point	206 °F (96.7 °C)	[3]
Water Solubility	Slightly soluble	[3]

Synthesis of Pyrazinecarbonitrile: Experimental Protocols and Quantitative Data

Pyrazinecarbonitrile is synthesized through various methods, primarily involving the modification of a pre-existing pyrazine ring. The two most common industrial methods are the vapor-phase ammonoxidation of 2-methylpyrazine and the palladium-catalyzed cyanation of 2-halopyrazines.

Vapor-Phase Ammonoxidation of 2-Methylpyrazine

This method involves the catalytic reaction of 2-methylpyrazine with ammonia and an oxidizing agent, typically air, at elevated temperatures.

Experimental Protocol:

A continuous-flow ammonoxidation of 2-methylpyrazine can be carried out in a fixed-bed microreactor.[\[6\]](#)[\[7\]](#)

- Catalyst: A vanadium-based metal oxide catalyst, such as CrVPO supported on γ -Al₂O₃, is packed into the reactor.[6][7]
- Reactants: A feed stream consisting of 2-methylpyrazine, ammonia, water, and air is introduced into the reactor.[6][7]
- Reaction Conditions: The reaction is typically conducted at a temperature range of 350-540 °C.[6][7]
- Product Collection: The product stream is cooled, and the 2-cyanopyrazine is separated and purified by distillation.

Quantitative Data:

The following table summarizes representative quantitative data for the ammonoxidation of 2-methylpyrazine.

Catalyst	Temperature (°C)	2-Methylpyrazine Conversion (%)	2-Cyanopyrazine Selectivity (%)	2-Cyanopyrazine Yield (%)	Reference
CrVPO/ γ -Al ₂ O ₃	480	71.5	93.7	~67.0	[6][7]
MoO ₃ /FePO ₄	Not Specified	Not Specified	Not Specified	68.0	[8]
Antimony/Vanadium/Manganese Oxide on Alumina	377-427	90	75	67.5	

Palladium-Catalyzed Cyanation of 2-Halopyrazines

This method involves the cross-coupling of a 2-halopyrazine (e.g., 2-chloropyrazine or 2-bromopyrazine) with a cyanide source in the presence of a palladium catalyst.

Experimental Protocol:

A general procedure for the palladium-catalyzed cyanation of a 2-halopyrazine is as follows:

- **Reactants:** To a reaction vessel is added the 2-halopyrazine, a cyanide source (e.g., zinc cyanide, potassium ferrocyanide), a palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$), a phosphine ligand (e.g., dppf), and a suitable solvent (e.g., dioxane/water mixture).[\[9\]](#)[\[10\]](#)
- **Reaction Conditions:** The reaction mixture is heated under an inert atmosphere for a specified time.
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled, diluted with an organic solvent, and washed with an aqueous solution. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography or distillation.

Quantitative Data:

The yields of palladium-catalyzed cyanation reactions are highly dependent on the specific substrate, catalyst system, and reaction conditions. The table below provides representative yields for the cyanation of related aryl halides, which can be indicative of the efficiency of this method.

Aryl Halide	Palladium Catalyst System	Cyanide Source	Yield (%)	Reference
4- e Chlorobenzonitrile	$\text{Pd}_2(\text{dba})_3$ / dppf	$\text{Zn}(\text{CN})_2$	Good yields	[10]
Ethyl 4- chlorobenzoate	Palladacycle precatalyst / XPhos	$\text{K}_4[\text{Fe}(\text{CN})_6] \cdot 3\text{H}_2\text{O}$	97	[9]
2-Bromopyridine	$\text{Pd}(\text{OAc})_2$ / PPh_3	KCN	78	[11]

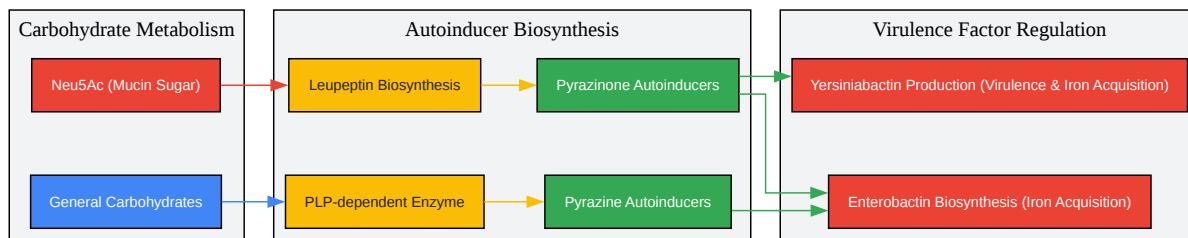
Role in Biological Signaling Pathways: Klebsiella oxytoca Autoinducer Signaling

Recent research has identified that pyrazine derivatives play a crucial role as autoinducers in the quorum-sensing system of the bacterium *Klebsiella oxytoca*.^[5] This signaling is dependent on the available carbohydrate sources and regulates important virulence factors, particularly iron acquisition systems.

Pyrazine vs. Pyrazinone Signaling

Klebsiella oxytoca utilizes two distinct but related signaling pathways involving pyrazine and pyrazinone autoinducers.^[5]

- Pyrazinone Signaling: The metabolism of the human mucin-capping sugar N-acetylneurameric acid (Neu5Ac) leads to the production of leupeptin-derived pyrazinones. This pathway is associated with increased virulence.^[5]
- Pyrazine Signaling: The metabolism of more general carbohydrates results in the production of pyrazine autoinducers through a broadly conserved PLP-dependent enzyme.^[5]


Regulation of Iron Acquisition

Both pyrazine and pyrazinone signaling pathways induce iron acquisition responses, which are critical for bacterial survival and pathogenesis within a host.^[5]

- Enterobactin Biosynthesis: Both signaling pathways upregulate the biosynthesis of the siderophore enterobactin, a high-affinity iron chelator.^[5]
- Yersiniabactin Production: Pyrazinone signaling, specifically, enhances the production of the virulence factor and siderophore yersiniabactin.^{[5][12]}

Signaling Pathway Diagram

The following diagram, generated using Graphviz, illustrates the differential pyrazine and pyrazinone autoinducer signaling pathways in *Klebsiella oxytoca* and their impact on iron acquisition.

[Click to download full resolution via product page](#)

Caption: Differential autoinducer signaling in *Klebsiella oxytoca*.

Conclusion

Pyrazinecarbonitrile is a chemical compound of significant interest due to its role as a precursor in the synthesis of pharmaceuticals, such as the anti-tuberculosis drug pyrazinamide, and its involvement in bacterial signaling. This guide has provided a detailed overview of its nomenclature, properties, and synthesis, including actionable experimental insights. The elucidation of its role in the regulation of virulence factors in *Klebsiella oxytoca* opens new avenues for research into antimicrobial strategies. The provided data and diagrams serve as a valuable resource for professionals in chemical synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Pyrazinecarbonitrile | C5H3N3 | CID 73172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrazinecarbonitrile | 19847-12-2 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]
- 5. Mucosal sugars delineate pyrazine vs pyrazinone autoinducer signaling in *Klebsiella oxytoca* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Continuous-Flow Ammonoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous-Flow Ammonoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yersiniabactin is a quorum-sensing autoinducer and siderophore in uropathogenic *Escherichia coli* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Chemical Landscape of Pyrazinecarbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219330#synonyms-for-pyrazinecarbonitrile-in-chemical-literature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com